molecular formula C14H8ClFN2S2 B2599953 5-(2-Chlorophenyl)sulfanyl-4-(4-fluorophenyl)thiadiazole CAS No. 338408-69-8

5-(2-Chlorophenyl)sulfanyl-4-(4-fluorophenyl)thiadiazole

Cat. No.: B2599953
CAS No.: 338408-69-8
M. Wt: 322.8
InChI Key: MOMPNXSWPCLWKS-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)sulfanyl-4-(4-fluorophenyl)thiadiazole is a heterocyclic compound that contains sulfur, nitrogen, and carbon atoms in its structure. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and material science.

Mechanism of Action

Target of Action

Similar compounds with a 1,3,4-thiadiazole moiety have been found to bind with high affinity to multiple receptors , suggesting that 5-(2-Chlorophenyl)sulfanyl-4-(4-fluorophenyl)thiadiazole may also interact with various biological targets.

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Compounds with a 1,3,4-thiadiazole moiety have been associated with a wide range of biological activities , suggesting that this compound may also influence various biochemical pathways.

Result of Action

Similar compounds have shown various biological activities, including antiviral, anti-inflammatory, and anticancer effects , suggesting that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)sulfanyl-4-(4-fluorophenyl)thiadiazole typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzenethiol and 4-fluorobenzonitrile.

    Cyclization: The reaction between 2-chlorobenzenethiol and 4-fluorobenzonitrile in the presence of a base such as sodium hydride leads to the formation of the thiadiazole ring.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)sulfanyl-4-(4-fluorophenyl)thiadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(2-Chlorophenyl)sulfanyl-4-(4-fluorophenyl)thiadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antiviral, antibacterial, and anticancer agent.

    Material Science: The compound is explored for its use in the development of new materials with unique electronic and optical properties.

    Biology: Studies focus on its interactions with biological macromolecules and its potential as a biochemical probe.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
  • 5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-thiol

Uniqueness

5-(2-Chlorophenyl)sulfanyl-4-(4-fluorophenyl)thiadiazole is unique due to the presence of both chlorophenyl and fluorophenyl groups, which can impart distinct electronic and steric properties. These properties may enhance its biological activity and specificity compared to similar compounds.

Properties

IUPAC Name

5-(2-chlorophenyl)sulfanyl-4-(4-fluorophenyl)thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFN2S2/c15-11-3-1-2-4-12(11)19-14-13(17-18-20-14)9-5-7-10(16)8-6-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMPNXSWPCLWKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)SC2=C(N=NS2)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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